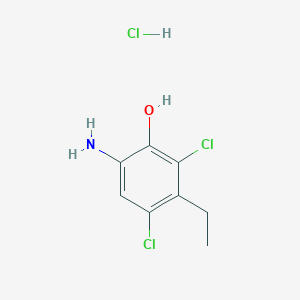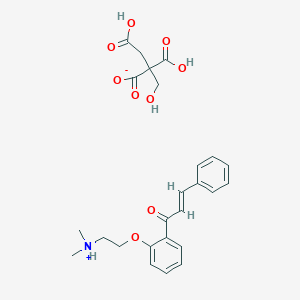
2-(2-Dimethylaminoethoxy)chalcone citrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Dimethylaminoethoxy)chalcone citrate (DMEC) is a synthetic compound that has been gaining attention in the scientific community due to its potential applications in various fields. DMEC belongs to the chalcone family of compounds, which are known for their diverse pharmacological properties.
Wissenschaftliche Forschungsanwendungen
2-(2-Dimethylaminoethoxy)chalcone citrate has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and lung cancer cells. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for cancer therapy.
In neuroprotection, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to protect neurons from oxidative stress and apoptosis, which are the main causes of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
In anti-inflammatory therapy, 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the production of inflammatory cytokines, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Wirkmechanismus
The mechanism of action of 2-(2-Dimethylaminoethoxy)chalcone citrate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth, neurodegeneration, and inflammation. 2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cancer cell growth and survival. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to activate the Nrf2/ARE signaling pathway, which is involved in the protection of neurons from oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
2-(2-Dimethylaminoethoxy)chalcone citrate has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the protection of neurons from oxidative stress and apoptosis, and the inhibition of inflammatory cytokine production. 2-(2-Dimethylaminoethoxy)chalcone citrate has also been found to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its simple synthesis method, its solubility in water and organic solvents, and its diverse pharmacological properties. However, the limitations of using 2-(2-Dimethylaminoethoxy)chalcone citrate in lab experiments include its potential toxicity, its limited bioavailability, and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for research on 2-(2-Dimethylaminoethoxy)chalcone citrate, including:
1. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a cancer therapy in animal models and clinical trials.
2. Studying the neuroprotective effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of neurodegenerative diseases.
3. Investigating the anti-inflammatory effects of 2-(2-Dimethylaminoethoxy)chalcone citrate in animal models of inflammatory diseases.
4. Studying the pharmacokinetics and pharmacodynamics of 2-(2-Dimethylaminoethoxy)chalcone citrate to understand its bioavailability and toxicity.
5. Investigating the potential of 2-(2-Dimethylaminoethoxy)chalcone citrate as a drug delivery system for other compounds.
In conclusion, 2-(2-Dimethylaminoethoxy)chalcone citrate is a synthetic compound with diverse pharmacological properties that has potential applications in various fields. Its simple synthesis method and solubility in water and organic solvents make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action, bioavailability, and toxicity.
Synthesemethoden
2-(2-Dimethylaminoethoxy)chalcone citrate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxyacetophenone with dimethylaminoethyl chloride hydrochloride in the presence of a base, followed by the reaction of the resulting intermediate with citric acid. The final product is obtained as a yellow crystalline powder, which is soluble in water and organic solvents.
Eigenschaften
CAS-Nummer |
103734-52-7 |
|---|---|
Produktname |
2-(2-Dimethylaminoethoxy)chalcone citrate |
Molekularformel |
C25H29NO9 |
Molekulargewicht |
487.5 g/mol |
IUPAC-Name |
2-carboxy-4-hydroxy-2-(hydroxymethyl)-4-oxobutanoate;dimethyl-[2-[2-[(E)-3-phenylprop-2-enoyl]phenoxy]ethyl]azanium |
InChI |
InChI=1S/C19H21NO2.C6H8O7/c1-20(2)14-15-22-19-11-7-6-10-17(19)18(21)13-12-16-8-4-3-5-9-16;7-2-6(4(10)11,5(12)13)1-3(8)9/h3-13H,14-15H2,1-2H3;7H,1-2H2,(H,8,9)(H,10,11)(H,12,13)/b13-12+; |
InChI-Schlüssel |
WACAMKPSCTXROY-UHFFFAOYSA-N |
Isomerische SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)/C=C/C2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Kanonische SMILES |
C[NH+](C)CCOC1=CC=CC=C1C(=O)C=CC2=CC=CC=C2.C(C(=O)O)C(CO)(C(=O)O)C(=O)[O-] |
Synonyme |
CHALCONE, 2-(2-DIMETHYLAMINOETHOXY)-, CITRATE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



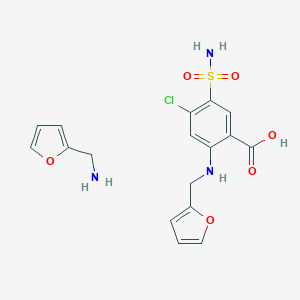
![8-[4-(4-Fluorophenyl)-4-oxobutyl]-3-[2-(4-nitrophenyl)ethyl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B22943.png)
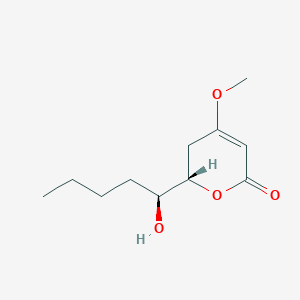
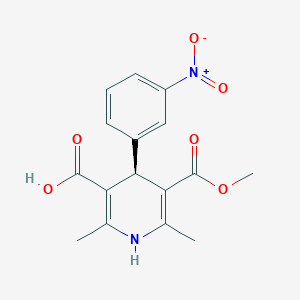
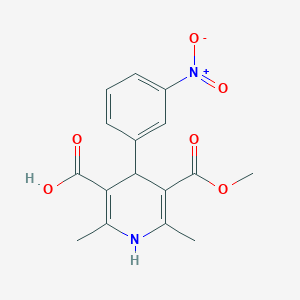
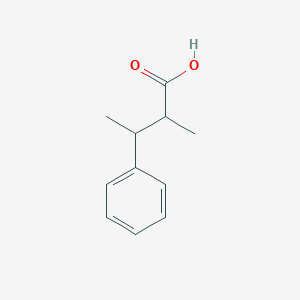
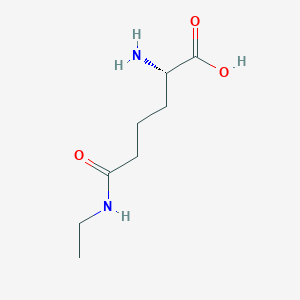
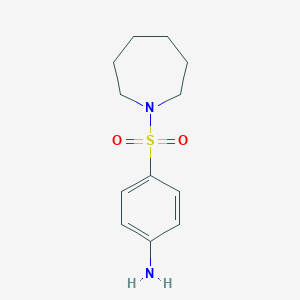
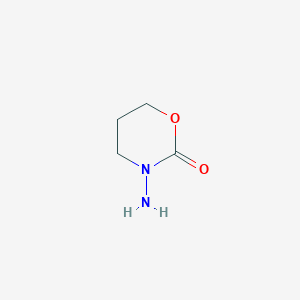
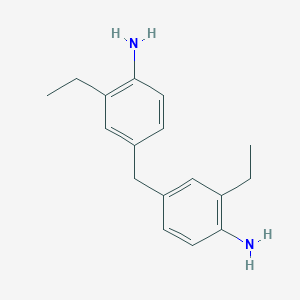
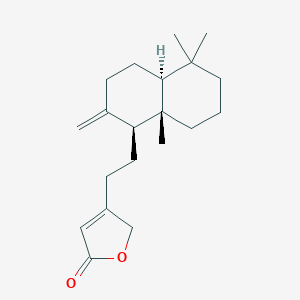
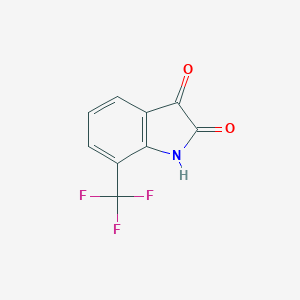
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
